molecular formula C21H20FN3O5 B255136 (E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate

(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate

Cat. No. B255136
M. Wt: 413.4 g/mol
InChI Key: LYZZJJNPZDZMTH-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate, also known as DCMF, is a chemical compound with potential applications in scientific research. It is a fluorescent molecule that can be used as a probe for studying biological systems. In

Scientific Research Applications

(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate can be used as a fluorescent probe for studying biological systems. It has been shown to selectively bind to amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's disease. (E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate can also be used to study protein-protein interactions, enzyme activity, and cell signaling pathways.

Mechanism of Action

(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate works by binding to specific targets in biological systems and emitting fluorescence when excited by light. The mechanism of action of (E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate is not fully understood, but it is believed to involve the formation of a charge transfer complex between the molecule and its target.
Biochemical and Physiological Effects:
(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate has been shown to have minimal toxicity and does not affect cell viability or proliferation. It does not interfere with normal cellular processes and can be used to study biological systems in real-time.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate is its high selectivity for specific targets in biological systems. It can be used to study complex biological processes in real-time and can provide valuable insights into the mechanisms underlying disease. However, (E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate has some limitations, including its relatively low quantum yield, which can limit its sensitivity in certain applications.

Future Directions

There are several future directions for (E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate research. One area of interest is the development of new fluorescent probes based on the (E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate scaffold. These probes could have improved properties, such as higher quantum yields or increased selectivity for specific targets. Another area of interest is the use of (E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate in live-cell imaging studies to study dynamic biological processes in real-time. Finally, (E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate could be used in drug discovery to identify new compounds that target specific biological pathways.

Synthesis Methods

(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate can be synthesized using a multistep process involving the reaction of various reagents. The first step involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 4-nitrochalcone. This intermediate is then reacted with pyrrolidine and dimethylamine to form the pyrrolidine ring. The final step involves the reaction of the pyrrolidine intermediate with 4-fluorobenzaldehyde to form (E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate.

properties

Product Name

(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate

Molecular Formula

C21H20FN3O5

Molecular Weight

413.4 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H20FN3O5/c1-23(2)11-12-24-18(13-5-9-16(10-6-13)25(29)30)17(20(27)21(24)28)19(26)14-3-7-15(22)8-4-14/h3-10,18,26H,11-12H2,1-2H3/b19-17+

InChI Key

LYZZJJNPZDZMTH-HTXNQAPBSA-N

Isomeric SMILES

C[NH+](C)CCN1C(/C(=C(/C2=CC=C(C=C2)F)\[O-])/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-]

SMILES

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C[NH+](C)CCN1C(C(=C(C2=CC=C(C=C2)F)[O-])C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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